molecular formula C10H16O2 B2483617 2,10-Dioxadispiro[2.0.44.43]dodecane CAS No. 2248403-54-3

2,10-Dioxadispiro[2.0.44.43]dodecane

Cat. No.: B2483617
CAS No.: 2248403-54-3
M. Wt: 168.236
InChI Key: YNTPKQKDWANGJB-UHFFFAOYSA-N
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Description

2,10-Dioxadispiro[2.0.44.43]dodecane is a chemical compound with the molecular formula C10H16O2. It is known for its unique spirocyclic structure, which consists of two oxygen atoms and a dodecane backbone. This compound is often used in organic synthesis and has applications in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-Dioxadispiro[2.0.44.43]dodecane typically involves a multi-step process. One common method includes the cyclization of di-thiol compounds with dibromoethane to form a spirocyclic intermediate. This intermediate is then reacted with a diol to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include tetrahydrofuran (THF) and trifluoroacetic acid (TFA), with reactions typically conducted at room temperature .

Chemical Reactions Analysis

Types of Reactions

2,10-Dioxadispiro[2.0.44.43]dodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

2,10-Dioxadispiro[2.0.44.43]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,10-Dioxadispiro[2.0.44.43]dodecane involves its interaction with molecular targets through its spirocyclic structure. This structure allows it to fit into specific binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7,10-Dioxadispiro[2.2.4.2]dodecane
  • Spiro[2.5]octane-6-one

Uniqueness

2,10-Dioxadispiro[2.0.44.43]dodecane is unique due to its specific spirocyclic structure, which provides stability and reactivity not found in other similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

2,10-dioxadispiro[2.0.44.43]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-4-9(3-1)7-11-6-5-10(9)8-12-10/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTPKQKDWANGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC23CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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